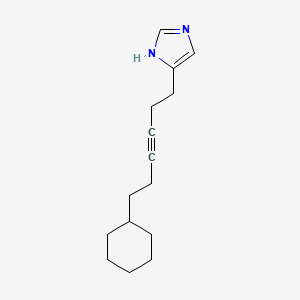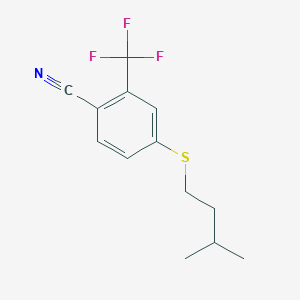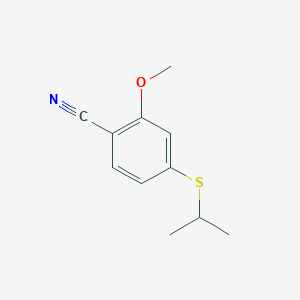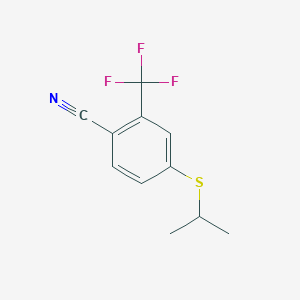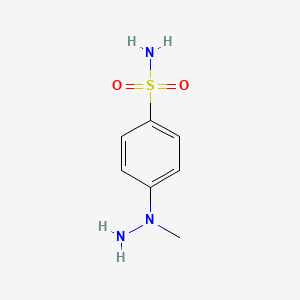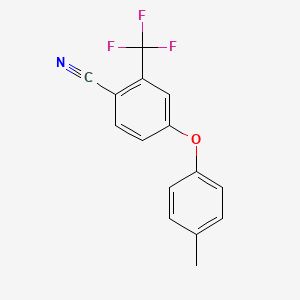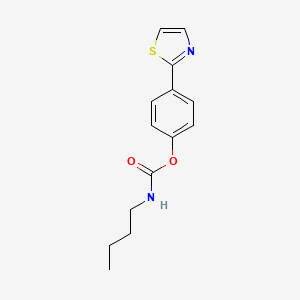![molecular formula C15H14O3 B10843822 4,10-dimethyl-6H-benzo[c]chromene-3,8-diol](/img/structure/B10843822.png)
4,10-dimethyl-6H-benzo[c]chromene-3,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,10-dimethyl-6H-benzo[c]chromene-3,8-diol is a synthetic organic compound belonging to the class of benzochromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-dimethyl-6H-benzo[c]chromene-3,8-diol typically involves a multi-step process starting from salicylaldehydes and α,β-unsaturated carbonyl compounds. One common method involves the following steps:
Formation of the Chromene Core: This is achieved through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization of the cyclohexadiene cycloadduct intermediate.
Functionalization: The chromene core is further functionalized to introduce the 4,10-dimethyl and 3,8-diol groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4,10-dimethyl-6H-benzo[c]chromene-3,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups at positions 3 and 8 can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
4,10-dimethyl-6H-benzo[c]chromene-3,8-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,10-dimethyl-6H-benzo[c]chromene-3,8-diol involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6H-benzo[c]chromene: A parent compound with similar structural features but lacking the 4,10-dimethyl and 3,8-diol substitutions.
Dibenzo[c,f]chromenes: Compounds with an extended aromatic system, offering different electronic and steric properties.
Uniqueness
4,10-dimethyl-6H-benzo[c]chromene-3,8-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4,10-dimethyl and 3,8-diol groups enhances its reactivity and potential for various applications compared to its analogs .
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
4,10-dimethyl-6H-benzo[c]chromene-3,8-diol |
InChI |
InChI=1S/C15H14O3/c1-8-5-11(16)6-10-7-18-15-9(2)13(17)4-3-12(15)14(8)10/h3-6,16-17H,7H2,1-2H3 |
InChI Key |
UUVHCOKGCFXIER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C3=C(C(=C(C=C3)O)C)OC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


